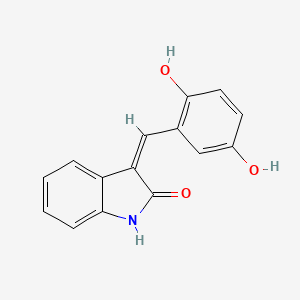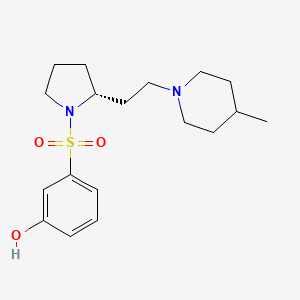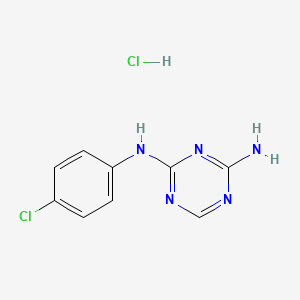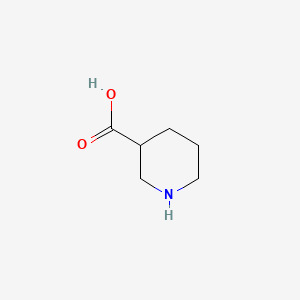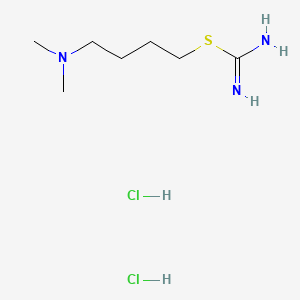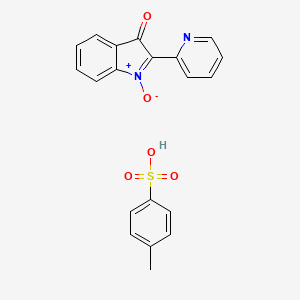
2,2'-Pyridylisatogen tosylate
概要
説明
The compound “PIT” refers to a method known as the Phase Inversion Temperature (PIT) method, which is widely used in the preparation of nanoemulsions. Nanoemulsions are kinetically stable liquid-in-liquid dispersions with droplet sizes on the order of 100 nanometers. The PIT method leverages the intrinsic physicochemical properties of surfactants, co-surfactants, and excipients to form nanoemulsions with minimal size and low polydispersity index .
科学的研究の応用
Chemistry: In chemistry, nanoemulsions prepared using the PIT method are used as reaction media for various chemical processes. Their high surface area and stability make them ideal for catalysis and other surface-dependent reactions .
Biology: In biological research, nanoemulsions are used for drug delivery and gene therapy. Their small size allows for efficient cellular uptake, making them suitable carriers for therapeutic agents .
Medicine: In medicine, nanoemulsions are used to improve the solubility and bioavailability of poorly water-soluble drugs. They are also used in the formulation of vaccines and targeted drug delivery systems .
Industry: In the food industry, nanoemulsions are used to encapsulate flavors, vitamins, and antioxidants, enhancing their stability and bioavailability. In the cosmetics industry, they are used in the formulation of creams, lotions, and other personal care products .
作用機序
The mechanism of action of nanoemulsions prepared using the PIT method involves the formation of stable droplets with high surface area. These droplets can encapsulate active ingredients, protecting them from degradation and enhancing their bioavailability. The small size of the droplets allows for efficient cellular uptake and targeted delivery of therapeutic agents .
準備方法
Synthetic Routes and Reaction Conditions: The PIT method involves the use of non-ionic surfactants that undergo phase inversion at specific temperatures. At relatively low temperatures, the surfactant head groups are highly hydrated, favoring the formation of oil-in-water (o/w) emulsions. As the temperature increases, the hydration of the head groups decreases, leading to the formation of water-in-oil (w/o) emulsions. The phase inversion temperature is the point at which the emulsion type changes .
Industrial Production Methods: In industrial settings, the PIT method is preferred due to its low energy requirements and ease of implementation. The process typically involves heating the mixture of oil, water, and surfactant to the phase inversion temperature, followed by rapid cooling to stabilize the nanoemulsion. This method is widely used in the pharmaceutical, food, cosmetics, and agrochemical industries .
化学反応の分析
Types of Reactions: The PIT method itself does not involve chemical reactions but rather physical changes in the emulsion system. nanoemulsions prepared using the PIT method can undergo various chemical reactions depending on the encapsulated compounds. These reactions include oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in the preparation of nanoemulsions include non-ionic surfactants such as polyoxyethylene alkyl ethers and sorbitan esters. The reaction conditions typically involve controlling the temperature and the concentration of surfactants to achieve the desired emulsion type .
Major Products Formed: The major products formed using the PIT method are stable nanoemulsions with droplet sizes less than 100 nanometers. These nanoemulsions can encapsulate various active ingredients, enhancing their stability, bioavailability, and controlled release properties .
類似化合物との比較
Similar Compounds: Similar compounds to nanoemulsions prepared using the PIT method include microemulsions and liposomes. Microemulsions are thermodynamically stable systems with droplet sizes typically in the range of 10-100 nanometers. Liposomes are spherical vesicles with a phospholipid bilayer, used for drug delivery and other applications .
Uniqueness: The uniqueness of nanoemulsions prepared using the PIT method lies in their low energy requirements and ease of preparation. Unlike microemulsions, which require high concentrations of surfactants, nanoemulsions can be prepared with relatively low surfactant concentrations. Additionally, the PIT method allows for the formation of nanoemulsions with minimal size and low polydispersity index, enhancing their stability and bioavailability .
特性
IUPAC Name |
4-methylbenzenesulfonic acid;1-oxido-2-pyridin-2-ylindol-1-ium-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2.C7H8O3S/c16-13-9-5-1-2-7-11(9)15(17)12(13)10-6-3-4-8-14-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-8H;2-5H,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMPTYEXNPWSTOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C2C(=C1)C(=O)C(=[N+]2[O-])C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



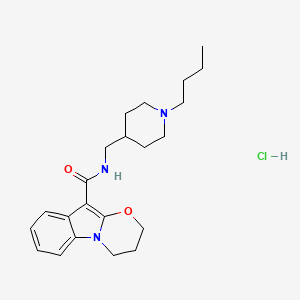

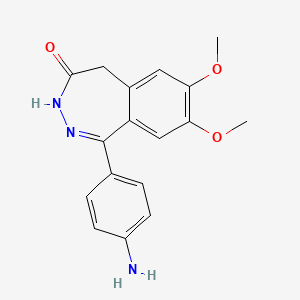
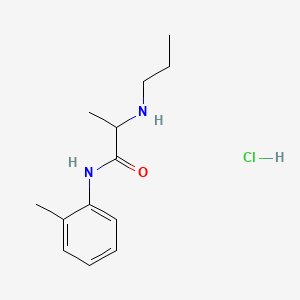
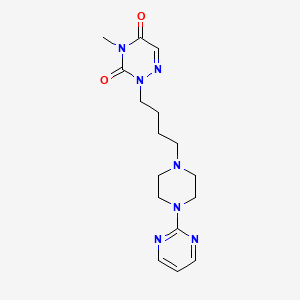
![2-(3,4-dimethoxyphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole](/img/structure/B1662223.png)
